molecular formula C19H17N3O7S2 B12780903 Rivoglitazone metabolite M11 CAS No. 332944-29-3

Rivoglitazone metabolite M11

Cat. No.: B12780903
CAS No.: 332944-29-3
M. Wt: 463.5 g/mol
InChI Key: INUMSVMFZRMZEH-UHFFFAOYSA-N
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Description

Rivoglitazone metabolite M11 is a significant compound derived from the metabolism of rivoglitazone, a novel thiazolidinedione peroxisome proliferator-activated receptor gamma agonist. Rivoglitazone is primarily investigated for its potential use in treating type 2 diabetes. The metabolite M11, specifically identified as O-demethyl-O-sulfate, is the major in vivo metabolite in rats and monkeys .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of rivoglitazone metabolite M11 involves the metabolic pathways of rivoglitazone. The primary synthetic route includes the O-demethylation of rivoglitazone followed by sulfation. This process is typically carried out in liver microsomes and freshly isolated hepatocytes of rats, monkeys, and humans .

Industrial Production Methods

The compound is usually produced through in vitro metabolism studies using liver microsomes and hepatocytes .

Chemical Reactions Analysis

Types of Reactions

Rivoglitazone metabolite M11 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Liver Microsomes: Used to mimic the in vivo metabolic environment.

    Freshly Isolated Hepatocytes: Provide a more accurate representation of the metabolic processes.

    Cytochrome P450 Enzymes: Play a crucial role in the oxidation reactions.

    UDP-glucuronosyltransferase Enzymes: Involved in the sulfation process

Major Products Formed

The major product formed from these reactions is O-demethyl-O-sulfate, which is the primary metabolite of rivoglitazone in rats and monkeys .

Scientific Research Applications

Mechanism of Action

Rivoglitazone metabolite M11 exerts its effects through the activation of peroxisome proliferator-activated receptor gamma. This receptor plays a crucial role in regulating glucose and lipid metabolism. The activation of this receptor by rivoglitazone and its metabolites leads to improved insulin sensitivity and glucose uptake in cells .

Comparison with Similar Compounds

Rivoglitazone metabolite M11 can be compared with other thiazolidinedione metabolites, such as:

This compound is unique due to its specific structure and the particular metabolic pathways it undergoes, which may result in different pharmacokinetic and pharmacodynamic properties compared to other thiazolidinedione metabolites .

Properties

CAS No.

332944-29-3

Molecular Formula

C19H17N3O7S2

Molecular Weight

463.5 g/mol

IUPAC Name

[2-[[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]methyl]-3-methylbenzimidazol-5-yl] hydrogen sulfate

InChI

InChI=1S/C19H17N3O7S2/c1-22-15-9-13(29-31(25,26)27)6-7-14(15)20-17(22)10-28-12-4-2-11(3-5-12)8-16-18(23)21-19(24)30-16/h2-7,9,16H,8,10H2,1H3,(H,21,23,24)(H,25,26,27)

InChI Key

INUMSVMFZRMZEH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)OS(=O)(=O)O)N=C1COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4

Origin of Product

United States

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